N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide
Overview
Description
“N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many organic compounds, including some pharmaceuticals . The compound also contains a cyclohexyl group, a six-membered carbon ring, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable cyclohexylamine with a chlorophenyl sulfonyl chloride to form the sulfonamide linkage . The methoxyphenylglycinamide moiety could be introduced through a suitable coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide group, the cyclohexyl ring, and the methoxyphenyl group . These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
As an organic compound containing a sulfonamide group, this compound could potentially undergo a variety of chemical reactions. For example, the sulfonamide group could be hydrolyzed under acidic or alkaline conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could confer some degree of water solubility, while the cyclohexyl and methoxyphenyl groups could contribute to its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-19-9-5-6-17(14-19)23-21(25)15-24(18-7-3-2-4-8-18)29(26,27)20-12-10-16(22)11-13-20/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNIDQSKEZFVDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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